Technical Guide: 2-Bromo-6-fluoro-4-nitrophenol (CAS No. 329-49-7)
Technical Guide: 2-Bromo-6-fluoro-4-nitrophenol (CAS No. 329-49-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-6-fluoro-4-nitrophenol, a halogenated nitrophenol derivative of interest in various chemical and biological research fields. This document consolidates key physicochemical data, a detailed synthesis protocol, safety and handling information, and insights into its potential biological significance.
Chemical and Physical Properties
2-Bromo-6-fluoro-4-nitrophenol is a substituted aromatic compound with the molecular formula C₆H₃BrFNO₃. The strategic placement of bromo, fluoro, and nitro functional groups on the phenol ring imparts unique chemical reactivity and potential for diverse applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
| Property | Value | Source |
| CAS Number | 329-49-7 | --INVALID-LINK-- |
| Molecular Formula | C₆H₃BrFNO₃ | --INVALID-LINK-- |
| Molecular Weight | 236.00 g/mol | --INVALID-LINK-- |
| Melting Point | 101 °C | MySkinRecipes |
| Boiling Point (Predicted) | 277.8 ± 40.0 °C | MySkinRecipes |
| Density (Predicted) | 1.965 ± 0.06 g/cm³ | MySkinRecipes |
| Storage Temperature | 2-8°C, sealed, dry | MySkinRecipes |
Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
The following protocol is adapted from a patented method for the synthesis of a structurally related compound, 2-bromo-4-fluoro-6-nitrophenol, and can be applied for the preparation of the target molecule.[2] This synthesis involves the nitration of a bromofluorophenol precursor.
Experimental Protocol: Nitration of 2-Bromo-6-fluorophenol
Materials:
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2-Bromo-6-fluorophenol
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Chloroform (CHCl₃)
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Water (H₂O)
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Saturated Sodium Chloride Solution (Brine)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Ethyl Alcohol
Procedure:
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In a reaction flask, dissolve 0.05 moles of 2-bromo-6-fluorophenol in 25 mL of chloroform with stirring.
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Prepare a nitrating mixture with a molar ratio of 1:5.5 of sulfuric acid to nitric acid.
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At a controlled temperature of 20°C, slowly add the nitrating mixture dropwise to the solution of 2-bromo-6-fluorophenol.
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After the addition is complete, raise the temperature to 45°C and continue the reaction for 3 hours.
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Upon completion of the reaction, wash the organic phase with water and then with a saturated sodium chloride solution.
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Dry the organic phase over anhydrous sodium sulfate and filter.
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Evaporate the filtrate to obtain the crude product.
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Recrystallize the crude product from ethyl alcohol to yield the purified 2-Bromo-6-fluoro-4-nitrophenol.
Safety and Handling
2-Bromo-6-fluoro-4-nitrophenol is a chemical that requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) for comprehensive safety information.
General Precautions:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Potential Biological Activity and Mechanism of Action
While specific studies on the biological activity of 2-Bromo-6-fluoro-4-nitrophenol are limited, related compounds containing bromo and nitro functional groups have demonstrated antimicrobial properties. For instance, the antimicrobial agent bronidox (5-bromo-5-nitro-1,3-dioxane) is believed to exert its effect through the oxidation of essential protein thiols.[3] This leads to the inhibition of enzyme activity and, consequently, the inhibition of microbial growth.[3]
The presence of the nitro group is a common feature in various pharmaceuticals and can be crucial for their biological activity. Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that can interact with biological macromolecules.
Given the structural similarities, a plausible mechanism of action for 2-Bromo-6-fluoro-4-nitrophenol could involve the disruption of cellular functions through the oxidative stress induced by its reactive metabolites or by direct interaction with key enzymes. A Chinese patent suggests that the closely related 2-bromo-4-fluoro-6-nitrophenol exhibits broad-spectrum and high-efficiency agricultural bactericidal and herbicidal activity.[2]
Logical Workflow: Proposed Mechanism of Antimicrobial Action
The following diagram illustrates a potential mechanism of action for 2-Bromo-6-fluoro-4-nitrophenol, based on the known effects of similar bromo-nitro compounds.
Caption: Proposed antimicrobial mechanism of 2-Bromo-6-fluoro-4-nitrophenol.
Experimental Workflow: Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of 2-Bromo-6-fluoro-4-nitrophenol.
Caption: Workflow for the synthesis of 2-Bromo-6-fluoro-4-nitrophenol.
References
- 1. 2-Bromo-6-fluoro-4-nitrophenol [myskinrecipes.com]
- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 3. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
